2-Iodo-4-(methylsulfonyl)-1-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-4-(methylsulfonyl)-1-nitrobenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of iodine, methylsulfonyl, and nitro functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-4-(methylsulfonyl)-1-nitrobenzene typically involves multiple steps, starting from readily available precursors One common method involves the iodination of 4-(methylsulfonyl)-1-nitrobenzene
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as bromination, benzyl protection, and halogen exchange reactions, followed by purification techniques like recrystallization or column chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Iodo-4-(methylsulfonyl)-1-nitrobenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) or potassium iodide (KI) in the presence of a suitable solvent.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2) for hydrogenation reactions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the iodine atom.
Reduction: Formation of 2-Iodo-4-(methylsulfonyl)-1-aminobenzene.
Oxidation: Formation of sulfone derivatives.
Scientific Research Applications
2-Iodo-4-(methylsulfonyl)-1-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-Iodo-4-(methylsulfonyl)-1-nitrobenzene involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Iodo-4-(methylsulfonyl)phenol
- 2-Iodo-4-tert-octylphenol
Uniqueness
2-Iodo-4-(methylsulfonyl)-1-nitrobenzene is unique due to the presence of both nitro and methylsulfonyl groups, which impart distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a combination of functional groups that can be exploited for diverse applications in research and industry .
Properties
Molecular Formula |
C7H6INO4S |
---|---|
Molecular Weight |
327.10 g/mol |
IUPAC Name |
2-iodo-4-methylsulfonyl-1-nitrobenzene |
InChI |
InChI=1S/C7H6INO4S/c1-14(12,13)5-2-3-7(9(10)11)6(8)4-5/h2-4H,1H3 |
InChI Key |
ILSWWSWYPKQUKB-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)[N+](=O)[O-])I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.